molecular formula C13H12N4O2 B5681815 8-benzyl-3-methyl-7H-purine-2,6-dione

8-benzyl-3-methyl-7H-purine-2,6-dione

Cat. No.: B5681815
M. Wt: 256.26 g/mol
InChI Key: OOBAYFNPPVVSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-benzyl-3-methyl-7H-purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a benzyl group at the 8th position and a methyl group at the 3rd position on the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzyl-3-methyl-7H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of 3-methylxanthine with benzyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, likely due to its specialized applications. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

8-benzyl-3-methyl-7H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at various positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like benzyl bromide or benzyl chloride in the presence of a base (e.g., K2CO3) are typical for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

8-benzyl-3-methyl-7H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound can be used to study enzyme interactions, particularly those involving purine metabolism.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-benzyl-3-methyl-7H-purine-2,6-dione involves its interaction with various molecular targets, particularly enzymes involved in purine metabolism. The compound can act as an inhibitor or modulator of these enzymes, affecting the biochemical pathways they regulate. This can lead to changes in cellular processes such as DNA replication, repair, and transcription.

Comparison with Similar Compounds

Similar Compounds

    3-methylxanthine: A precursor in the synthesis of 8-benzyl-3-methyl-7H-purine-2,6-dione.

    8-bromo-3-methylxanthine: Another derivative of xanthine with different substituents.

    7-benzyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione: A structurally similar compound with a nonylsulfanyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. This makes it valuable for specialized research applications and potential therapeutic uses.

Properties

IUPAC Name

8-benzyl-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-17-11-10(12(18)16-13(17)19)14-9(15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBAYFNPPVVSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.